molecular formula C19H15FN2O4 B2922908 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210483-79-6

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2922908
M. Wt: 354.337
InChI Key: MZVKFJOXMBRMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . One of the related compounds, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD) enzymes. PLDs play a significant role in several cellular processes such as membrane trafficking, intracellular signaling, vesicle fusion, and cell growth.


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary greatly depending on the substituents attached to the isoxazole ring . The exact structure of the requested compound could not be found.


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on their structure. For instance, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, a related compound, is a solid with a molecular weight of 193.18 .

Scientific Research Applications

Aromatic Polyamides Bearing Ether Links

A study by Hsiao and Yu (1996) focused on the synthesis of aromatic polyamides containing both ether and isopropylidene or hexafluoroisopropylidene linkages between phenylene units. These polymers exhibited good thermal stability and solubility in polar solvents, characteristics that might be relevant when considering the physicochemical properties and potential applications of the target compound (Hsiao & Yu, 1996).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Another research conducted by Deady et al. (2005) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their testing for cytotoxic properties against various cancer cell lines. This study underscores the potential therapeutic applications of complex organic compounds, which might extend to the compound , given its structural complexity (Deady et al., 2005).

Research Chemical Synthesis and Characterization

McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical, providing a framework for the methodical approach to synthesizing and analyzing new compounds. Such methodologies could be applicable to the compound of interest, particularly in its initial synthesis and assessment phases (McLaughlin et al., 2016).

Metabolism and Disposition Studies

The study by Monteagudo et al. (2007) on the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy highlights the importance of understanding the metabolic pathways and excretion mechanisms of pharmaceutical compounds. Similar studies might be necessary to fully comprehend the pharmacokinetics of "N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" (Monteagudo et al., 2007).

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-6-2-1-5-13(14)17-9-12(22-26-17)10-21-19(23)18-11-24-15-7-3-4-8-16(15)25-18/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVKFJOXMBRMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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